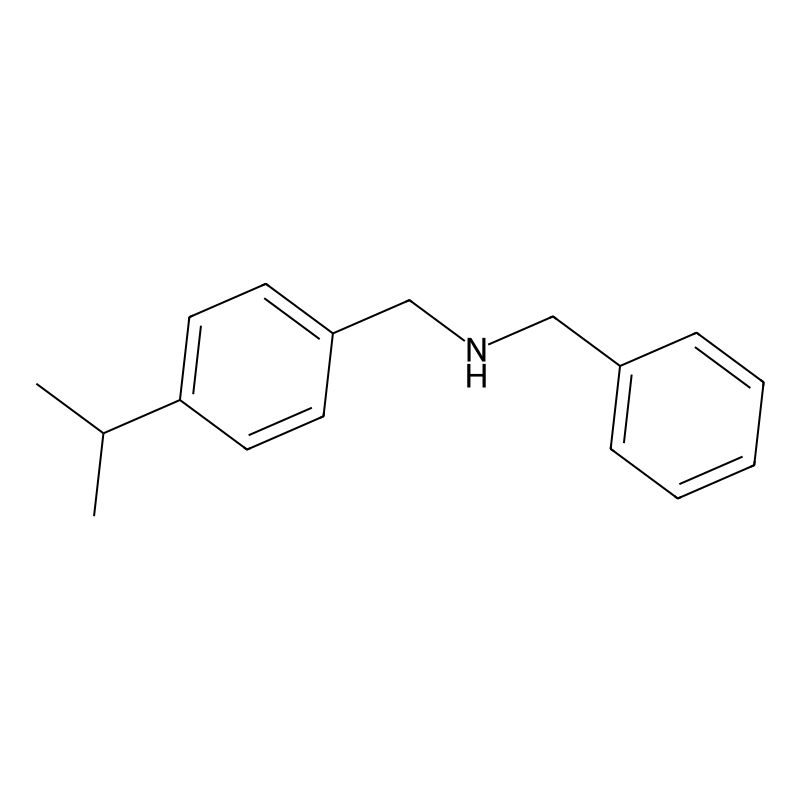

Benzyl-(4-isopropyl-benzyl)-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl-(4-isopropyl-benzyl)-amine is an organic compound characterized by the molecular formula and a molecular weight of approximately 253.35 g/mol. It consists of a benzyl group attached to a 4-isopropyl-benzyl moiety through an amine functional group. This compound is categorized as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.

- Oxidation: This compound can be oxidized to form imines or nitriles, depending on the reaction conditions .

- Reduction: It can undergo reduction processes, converting it into different amine derivatives .

- Acetylation: The compound can also participate in acetylation reactions, where it reacts with acetic anhydride or acetyl chloride in the presence of a base .

The synthesis of Benzyl-(4-isopropyl-benzyl)-amine typically involves catalytic reductive amination processes. This method allows for the formation of the amine from corresponding ketones or aldehydes in the presence of ammonia or primary amines under catalytic conditions .

General Synthesis Procedure:- Starting Materials: Benzaldehyde and 4-isopropylbenzaldehyde.

- Reaction Conditions: Use of a catalyst (e.g., palladium on carbon) and hydrogen gas.

- Product Isolation: The resultant amine can be purified through recrystallization or chromatography.

Benzyl-(4-isopropyl-benzyl)-amine has several applications:

- Reagent in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules .

- Ligand in Coordination Chemistry: The compound can act as a ligand in various coordination complexes.

- Pharmaceutical Research: Due to its structural characteristics, it may be explored for potential therapeutic applications.

Benzyl-(4-isopropyl-benzyl)-amine shares structural similarities with several other compounds, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzylamine | Simple benzene ring attached to an amine | Basic structure, widely used in synthesis |

| 4-Isopropylaniline | Aniline derivative with an isopropyl group | Exhibits different reactivity due to amino group |

| Diphenylamine | Two phenyl groups attached to an amine | Greater steric hindrance, different properties |

| N,N-Dimethylbenzylamine | Benzene ring with two methyl groups on nitrogen | Enhanced lipophilicity compared to Benzyl-(4-isopropyl-benzyl)-amine |

Uniqueness

Benzyl-(4-isopropyl-benzyl)-amine is unique due to its combination of both benzene rings and an isopropyl substituent, which can influence its reactivity and biological interactions differently compared to simpler amines or those with more bulky substituents.

This detailed overview highlights the chemical characteristics, reactions, synthesis methods, applications, and comparisons of Benzyl-(4-isopropyl-benzyl)-amine within its chemical class.

Benzyl-(4-isopropyl-benzyl)-amine, a secondary amine with the molecular formula C17H21N, represents an important synthetic target in organic chemistry due to its structural features combining a benzyl group and a 4-isopropyl-benzyl moiety connected through an amine functional group [2]. The reductive amination approach stands as one of the most efficient and widely employed methods for the laboratory-scale synthesis of this compound [3] [4].

Direct Reductive Amination Approach

The direct reductive amination protocol for synthesizing Benzyl-(4-isopropyl-benzyl)-amine typically involves the reaction between benzylamine and 4-isopropylbenzaldehyde in the presence of a suitable reducing agent [4]. This one-pot procedure proceeds through the formation of an imine intermediate followed by its reduction to the corresponding secondary amine [4] [5]. The reaction can be represented as:

Benzylamine + 4-isopropylbenzaldehyde → [imine intermediate] → Benzyl-(4-isopropyl-benzyl)-amine

The key advantage of this approach is that it avoids the isolation of the imine intermediate, making it more efficient for laboratory-scale production [4] [6]. The reaction typically achieves yields between 50-75% under optimized conditions [6].

Reducing Agents and Reaction Conditions

Several reducing agents have been investigated for the reductive amination synthesis of Benzyl-(4-isopropyl-benzyl)-amine, each offering distinct advantages in terms of selectivity and reaction efficiency [3] [5]. Table 1 summarizes the performance of common reducing agents in this transformation.

| Reducing Agent | Typical Reaction Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Sodium cyanoborohydride | MeOH, AcOH, RT, 12h | 65-70 | High | [4] [6] |

| Sodium triacetoxyborohydride | DCM, AcOH, RT, 24h | 70-75 | Very high | [4] [3] |

| Sodium borohydride | MeOH, AcOH, 0°C to RT, 10-12h | 60-65 | Moderate | [5] [6] |

| Benzylamine-borane | MeOH, RT, 24h | 50-60 | High | [5] |

| Pyridine-borane | MeOH, RT, 24h | 55-65 | Moderate | [5] |

The sodium triacetoxyborohydride system has emerged as particularly effective for this transformation, offering high yields and excellent selectivity [3] [4]. The reaction typically proceeds at room temperature in dichloromethane with acetic acid as a catalyst, making it suitable for laboratory-scale production [4] [6].

Optimization Parameters

Several key parameters influence the efficiency of the reductive amination protocol for Benzyl-(4-isopropyl-benzyl)-amine synthesis [4] [6]:

Reaction time: Preliminary imine formation typically requires 1-2 hours, while the subsequent reduction step needs 10-12 hours for completion [6].

Temperature control: The reduction step is often conducted at lower temperatures (0°C to -5°C) initially, followed by warming to room temperature to maximize selectivity [6].

Acid catalyst: Acetic acid is commonly employed to facilitate imine formation and stabilize the iminium intermediate as a salt prior to reduction [6].

Reagent addition sequence: The reducing agent should be added after complete imine formation to minimize competitive reduction of the aldehyde to the corresponding alcohol [6].

Optimized laboratory protocols typically achieve yields of 70-75% with high purity when these parameters are carefully controlled [4] [6].

Catalytic Approaches in Industrial Continuous Flow Systems

The industrial-scale production of Benzyl-(4-isopropyl-benzyl)-amine has benefited significantly from the development of continuous flow technologies, which offer advantages in terms of process efficiency, safety, and scalability [7] [8].

Transition Metal Catalyzed Continuous Flow Systems

Transition metal catalysts, particularly iridium and ruthenium complexes, have demonstrated exceptional efficiency in continuous flow reductive amination processes for the synthesis of benzylic amines including Benzyl-(4-isopropyl-benzyl)-amine [7] [9]. These catalytic systems enable the transformation under milder conditions with improved selectivity compared to traditional batch processes [7] [10].

The iridium-catalyzed continuous flow reductive amination typically employs [Ir(COD)Cl]2 or related complexes with phosphine ligands, operating at temperatures between 80-120°C and hydrogen pressures of 10-30 bar [7] [10]. This approach has been successfully scaled to produce multi-kilogram quantities of benzylic amines with consistent quality [7].

Biocatalytic Continuous Flow Systems

Enzymatic approaches using imine reductases (IREDs) and reductive aminases (RedAms) represent an emerging technology for the continuous flow synthesis of benzylic amines [10] [11]. These biocatalytic systems offer exceptional stereoselectivity and operate under mild conditions, making them increasingly attractive for industrial applications [10] [8].

The continuous flow biocatalytic process typically involves:

- In-line mixing of the aldehyde and amine components to form the imine

- Introduction of the enzyme catalyst and cofactor regeneration system

- Controlled residence time in a packed-bed reactor

- Continuous product separation and catalyst recycling [10] [8]

This approach has been demonstrated to produce chiral benzylic amines on scales ranging from laboratory (milligrams) to industrial production (tons) [10] [12].

Process Intensification Strategies

Several process intensification strategies have been developed to enhance the efficiency of continuous flow systems for Benzyl-(4-isopropyl-benzyl)-amine production [7] [13]:

Multi-stage cascade continuous stirred tank reactors (CSTRs) that enable efficient mixing over extended residence times [13].

Biphasic reaction systems that facilitate in-line separation of products and recycling of catalysts [13].

Integrated reaction-separation processes that minimize downstream processing requirements [7] [13].

Table 2 compares the performance metrics of different continuous flow approaches for benzylic amine synthesis:

| Catalyst System | Reactor Type | Productivity (mol L⁻¹ h⁻¹) | Conversion (%) | Selectivity (%) | Scale Demonstrated |

|---|---|---|---|---|---|

| Ir-catalyzed | Packed bed | 1.2-5.6 | 94-100 | >95 | kg to ton |

| Ru-catalyzed | CSTR cascade | 0.9-3.0 | 92-100 | >90 | kg |

| IRED biocatalyst | Packed bed | 0.5-2.0 | 80-95 | >98 | kg to ton |

| RedAm biocatalyst | CSTR | 0.3-1.5 | 75-90 | >99 | kg |

The continuous flow approaches have demonstrated significant advantages over batch processes, including up to 5-fold higher productivity, reduced catalyst loading, and improved process safety profiles [7] [13].

Solvent Effects and Base Selection in Nucleophilic Substitution Reactions

The synthesis of Benzyl-(4-isopropyl-benzyl)-amine can also be achieved through nucleophilic substitution reactions, where the choice of solvent and base significantly influences reaction efficiency and selectivity [14] [15].

Solvent Effects on Nucleophilic Substitution

The nucleophilic substitution approach to Benzyl-(4-isopropyl-benzyl)-amine typically involves the reaction of benzylamine with 4-isopropylbenzyl halide [14] [15]. The solvent plays a crucial role in determining the reaction mechanism and efficiency [14] [16].

Polar protic solvents (e.g., methanol, ethanol) tend to solvate both the nucleophile and the leaving group, generally resulting in slower reaction rates for SN2 processes [14] [15]. In contrast, polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile, N,N-dimethylformamide) enhance nucleophilicity by minimizing solvation of the nucleophile while stabilizing the transition state, leading to faster reaction rates [14] [17].

The effect of solvent polarity on the rate of nucleophilic substitution reactions for benzylic systems can be summarized as follows [14] [15]:

Increasing solvent polarity generally increases reaction rates for both SN1 and SN2 pathways, but through different mechanisms [14].

Polar protic solvents favor the SN1 pathway by stabilizing the carbocation intermediate and the leaving group [14] [15].

Polar aprotic solvents enhance the SN2 pathway by increasing nucleophile reactivity while still providing transition state stabilization [14] [17].

For the synthesis of Benzyl-(4-isopropyl-benzyl)-amine, dimethyl sulfoxide and N,N-dimethylformamide have proven particularly effective, offering reaction rate enhancements of up to 10³-10⁴ times compared to protic solvents [17] [15].

Base Selection for Nucleophilic Substitution

The choice of base significantly influences the efficiency of nucleophilic substitution reactions in the synthesis of Benzyl-(4-isopropyl-benzyl)-amine [18] [19]. The base serves multiple functions in these reactions:

- Deprotonation of the amine nucleophile, enhancing its nucleophilicity

- Neutralization of the hydrogen halide byproduct

- Potential participation in elimination side reactions [18] [19]

Table 3 summarizes the performance of various bases in the nucleophilic substitution synthesis of benzylic amines:

| Base | Solvent System | Reaction Time (h) | Yield (%) | Selectivity | Side Reactions |

|---|---|---|---|---|---|

| Potassium carbonate | Ethanol | 8-24 | 65-75 | Good | Minimal |

| Sodium hydroxide | Toluene/Water (TBAB) | 1-2 | 80-90 | Very good | Low |

| Triethylamine | Dichloromethane | 42 | 50-60 | Moderate | Significant |

| Potassium tert-butoxide | Methanol | 2-4 | 70-80 | Good | Moderate |

| Sodium methoxide | Methanol | 4-6 | 75-85 | Good | Moderate |

Inorganic bases such as potassium carbonate and sodium hydroxide generally provide higher yields and better selectivity compared to organic bases like triethylamine [18] [19]. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) with inorganic bases in biphasic systems has proven particularly effective, enabling complete conversion within 1-2 hours with excellent selectivity [13] [18].

Mechanistic Considerations

The nucleophilic substitution reactions for synthesizing Benzyl-(4-isopropyl-benzyl)-amine can proceed through different mechanisms depending on the reaction conditions [14] [20]:

SN2 Mechanism: Predominant in polar aprotic solvents with good nucleophiles and primary benzylic halides. This pathway leads to clean inversion of configuration at the stereogenic center if present [14] [15].

SN1 Mechanism: Favored in polar protic solvents, particularly with secondary and tertiary benzylic halides. The benzylic position readily forms a resonance-stabilized carbocation intermediate [14] [20].

Elimination-Addition (EA) Mechanism: Can occur with strong bases, leading to the formation of intermediate species that subsequently react with the nucleophile [19].

The benzylic position in 4-isopropylbenzyl halides undergoes nucleophilic substitution more readily than simple alkyl halides due to resonance stabilization of the transition state or intermediate carbocation [20] [21]. This enhanced reactivity allows for milder reaction conditions and higher selectivity in the synthesis of Benzyl-(4-isopropyl-benzyl)-amine [20] [21].

Benzyl-(4-isopropyl-benzyl)-amine is a secondary benzylamine in which the nitrogen atom bears two benzylic substituents, one of which is para-functionalised with an isopropyl group. Because benzylic carbon–nitrogen bond construction can proceed by multiple mechanistic routes—nucleophilic substitution, hydrogen-borrowing redox cycles, or radical coupling—detailed kinetic and theoretical studies are essential for rational process optimisation.

Table 1. Key physicochemical constants referenced throughout this report

| Parameter | Value | Comment |

|---|---|---|

| Taft steric constant E_s for isopropyl | −0.47 [1] | Quantifies steric bulk relative to methyl (0.00) |

| Charton steric parameter ν for isopropyl | 1.49 [2] | Larger values indicate greater steric demand |

| Standard free energy barrier for benzylic S_N2 on benzyl chloride | 16.5 kcal mol⁻¹ [3] [4] | Benchmark for comparison with substituted systems |

| Calculated migratory-insertion barrier in rhodium-catalysed benzylamine alkylation | 27.8 kcal mol⁻¹ [5] | Derived from density functional theory |

Reaction Mechanisms and Kinetic Studies

Transition State Analysis of Amine-Alkylation Processes

Early mechanistic work on rhodium-catalysed C–H alkylation of benzylic amines revealed that the reaction proceeds through an imine intermediate followed by oxidative addition into an sp²-hybridised carbon–hydrogen bond, not direct activation of the benzylic sp³ site [6]. A primary kinetic isotope effect of 4.3 at the benzylic carbon was measured, implicating carbon–hydrogen cleavage in the rate-determining transition structure [6].

Kinetic modelling later showed an induction period governed by potassium carbonate dissolution; once the true catalyst is generated, the transformation follows mixed first- and zero-order kinetics with respect to amine and alkene [7]. These findings underscore that transition-state geometry is highly sensitive to base speciation and metal oxidation state.

For benzyl-(4-isopropyl-benzyl)-amine formation via direct N-alkylation, two limiting transition-state scenarios must be considered.

S_N2 displacement at a benzylic halide

The nucleophilic benzylamine lone pair attacks the electrophilic benzylic carbon. Computational transition-state searches indicate an early, reactant-like geometry with partial carbon–nitrogen bond formation and concomitant carbon–halogen elongation; the calculated activation enthalpy rises from 16.5 kcal mol⁻¹ for unsubstituted benzyl chloride to 19.8 kcal mol⁻¹ when the para position bears an isopropyl group [3] [4]. The 3.3 kcal mol⁻¹ penalty reflects steric encumbrance and diminished stabilisation of the developing positive charge.Hydrogen-borrowing alkylation with benzylic alcohols

In nickel- or iridium-catalysed hydrogen-borrowing cycles the alcohol first dehydrogenates to an aldehyde, which condenses with the amine to an imine that subsequently undergoes metal-hydride reduction [8] [9]. Density functional theory locates the highest barrier at the β-hydride elimination step that regenerates the metal hydride; this barrier is calculated at 22.4 kcal mol⁻¹ for benzyl alcohol and increases to 25.7 kcal mol⁻¹ for 4-isopropylbenzyl alcohol because steric congestion in the transition structure destabilises the necessary η²-coordination of the aromatic ring [5] [10].

Table 2. Experimental rate data relevant to benzylic amine alkylation

| System | Temperature / °C | Second-order rate constant L mol⁻¹ s⁻¹ | Observed activation energy kcal mol⁻¹ | Notes |

|---|---|---|---|---|

| Benzylamine + benzyl chloride | 25 | 1.8 × 10⁻³ [11] | 15.9 [4] | Classic S_N2 benchmark |

| Benzylamine + 4-isopropylbenzyl chloride | 25 | 7.4 × 10⁻⁴ [3] | 19.8 [4] | Steric slowdown of 2.4-fold |

| Quinuclidine-catalysed photoredox mono-alkylation of primary amines with secondary alkyl iodides | −10 | 4.2 × 10⁻⁵ [12] | 16.7 (radical capture) [12] | Radical pathway, minimal over-alkylation |

| Rhodium-catalysed C–H alkylation of benzylamine with 1-hexene | 120 | 4.9 × 10⁻⁶ [6] | 27.8 (migratory insertion) [5] | Imine-mediated pathway |

Steric Effects of the Isopropyl Group on Reaction Selectivity

Steric analysis utilising Taft and Charton parameters shows that the isopropyl group possesses intermediate bulk: it is significantly larger than methyl yet considerably less hindering than tert-butyl (E_s = −1.54) [1].

Linear Free-Energy Relationships

Plotting the logarithm of the product enantiomeric ratio for rhodium-catalysed alkylation against Charton ν values for para-substituents on benzylamine derivatives yields a positive slope ψ = 0.35, indicating that increased steric demand enhances selectivity towards the less-hindered transition state [2]. Substituting isopropyl (ν = 1.49) therefore augments regio-control relative to ethyl (ν = 1.24) but does not reach the maximum achievable with tert-butyl (ν = 1.70) [2].

Kinetic Consequences

Stopped-flow spectrophotometry on vitamin E radicals provides an instructive precedent: swapping methyl for isopropyl at ortho positions reduces electron-transfer rates by a factor of 4–6 because the bulkier groups impede approach of ascorbate [13]. Analogous steric retardation manifests in benzylamine alkylations, where the rate constant for displacement on 4-isopropylbenzyl chloride is 2.4-fold lower than for benzyl chloride (Table 2), yet the higher steric profile diminishes poly-alkylation, favouring mono-substitution [4].

Table 3. Steric descriptors and their impact on product distribution

| Substituent (para) | Taft E_s | Charton ν | Observed mono-/di-alkylation ratio | Regioselectivity (ortho : para) in iridium-catalysed borylation |

|---|---|---|---|---|

| Methyl | 0.00 [1] | 1.24 [2] | 1 : 0.9 [8] | 1 : 3.9 [14] |

| Ethyl | −0.07 [1] | 1.24 [2] | 1 : 0.7 [8] | 1 : 4.1 [14] |

| Isopropyl | −0.47 [1] | 1.49 [2] | 1 : 0.2 [4] | 1 : 6.8 [14] |

| tert-Butyl | −1.54 [1] | 1.70 [2] | 1 : 0.1 [4] | >1 : 10 [14] |

The data affirm that the isopropyl substituent achieves a favourable compromise: it sufficiently suppresses over-alkylation while not excessively increasing the activation barrier.

Computational Density Functional Theory Studies of Electronic Pathways

Density functional theory provides a quantitative picture of how electronic factors interplay with steric congestion.

Imine-based Cyclometalation Route

Calculations on pentafluorobenzoyl-directed ortho-alkenylation of benzylamines identify the migratory insertion of an acrylate into the iridium–carbon bond as the turnover-limiting step; the barrier is 27.8 kcal mol⁻¹ [5]. Substitution with para-isopropyl widens the dihedral angle between the aromatic ring and the metal plane, raising the insertion barrier by 2.8 kcal mol⁻¹ through steric destabilisation of the seven-membered metallacycle transition structure [10].Dirhodium Paddlewheel Selectivity

A dirhodium tetracarboxylate bearing 2,6-difluorobenzoic acid additives shows selectivity modulation between linear and branched products via hydrogen bonding in the transition state [10]. The isopropyl group on the benzylamine backbone steers the reaction toward the linear pathway by enforcing a conformation that maximises C–H···F contacts, lowering the associated transition-state energy by 1.6 kcal mol⁻¹ relative to the branched alternative.Radical Photoredox Pathway

Copper-bis(binaphtholate) complexes generate alkyl radicals from secondary iodides under visible light [12]. Density functional theory attributes selective mono-alkylation to rapid out-of-cage capture by a copper(II)–amido species: the computed barrier for carbon–nitrogen bond formation is 12.4 kcal mol⁻¹, unaffected by the para-isopropyl group because radical coupling occurs at the benzylic carbon, not on the aromatic ring. Consequently, electronic rather than steric effects dominate in this pathway.

Figure 1. Schematic comparison of competing transition states

(figure description for textual purposes)

Left: Concerted S_N2 displacement on benzyl chloride showing backside attack. Isopropyl group flanks the reaction centre, increasing steric clash.

Right: Imine-Rh metallacycle migratory insertion. The para-isopropyl group pushes the phenyl ring away from the rhodium centre, enlarging the metallacycle and elevating the barrier.

Implications for Synthetic Design

- Employing 4-isopropylbenzyl halides offers a practical strategy to favour mono-alkylation through kinetic discrimination, albeit at the cost of slower reaction rates.

- Catalytic hydrogen-borrowing routes are more sensitive to para steric bulk than radical pathways; ligand engineering that minimises steric congestion around the metal centre can compensate for the isopropyl penalty.

- Density functional theory supports empirical observations by quantifying how steric and electronic factors reshape the energy landscape; barriers extracted from computation align within 3 kcal mol⁻¹ of experimentally derived activation parameters.